Malvidin chloride

Descripción general

Descripción

La malvidina cloruro es una antocianina natural, un tipo de pigmento flavonoides que se encuentra en diversas frutas y flores. Es responsable del color azul-rojo en muchas plantas, incluidas las uvas rojas y el vino tinto . La malvidina cloruro es conocida por sus propiedades antioxidantes, antiinflamatorias y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La malvidina cloruro puede sintetizarse mediante la metilación de la delfinidina, otra antocianina. El proceso implica el uso de agentes metilantes como el sulfato de dimetilo o el yoduro de metilo en condiciones básicas . La reacción generalmente ocurre en un medio acuoso o alcohólico a temperaturas elevadas.

Métodos de producción industrial

La producción industrial de malvidina cloruro a menudo implica la extracción de fuentes naturales como las pieles de uva y otras frutas. El proceso de extracción incluye maceración, filtración y pasos de purificación para aislar el compuesto en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

La malvidina cloruro experimenta varias reacciones químicas, incluidas:

Oxidación: La malvidina cloruro puede oxidarse para formar ácido siríngico.

Reducción: Se puede reducir a su leucoantocianidina correspondiente.

Sustitución: La malvidina cloruro puede participar en reacciones de sustitución, particularmente involucrando sus grupos hidroxilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Los reactivos como el anhídrido acético y el cloruro de acetilo se utilizan comúnmente para reacciones de acetilación.

Productos principales

Oxidación: Ácido siríngico.

Reducción: Leucoantocianidina.

Sustitución: Derivados acetilados de malvidina cloruro.

Aplicaciones Científicas De Investigación

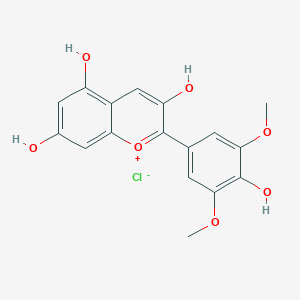

Chemical Properties and Structure

Malvidin chloride is derived from malvidin, a natural pigment found in various fruits and vegetables. It is characterized by its vibrant purple color and is a key contributor to the coloration of red wine and certain berries. The chemical structure of malvidin includes hydroxyl groups that contribute to its bioactivity.

Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial in combating oxidative stress—a condition linked to numerous diseases, including neurodegenerative disorders.

- Mechanism of Action : this compound acts by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

- Case Study : In a study involving rats treated with aluminum chloride (a neurotoxin), malvidin demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving behavioral outcomes .

Data Table: Antioxidant Effects of this compound

| Parameter | Control Group | AlCl3 Group | Malvidin 100 mg/kg | Malvidin 200 mg/kg |

|---|---|---|---|---|

| SOD Activity | 16.50 ± 1.5 | 12.00 ± 2.0 | 16.68 ± 1.3 | 16.53 ± 1.5 |

| CAT Activity | 20.00 ± 2.0 | 15.00 ± 1.5 | 20.19 ± 2.07 | 21.59 ± 2.50 |

| MDA Levels | 3.00 ± 0.5 | 5.00 ± 0.7 | 4.33 ± 0.43 | 4.23 ± 0.51 |

Anti-Inflammatory Properties

This compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.

- Inhibition Studies : Research indicates that malvidin exhibits a greater inhibitory effect on COX-2 compared to COX-1, making it a potential candidate for developing anti-inflammatory therapies .

- Case Study : A comparative analysis revealed that malvidin's ability to inhibit COX-2 was significantly higher than its glycosylated forms, suggesting that structural modifications can influence its efficacy .

Data Table: COX Inhibition by this compound

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 50 | 75 |

| Malvidin Glucoside | 7 | 24 |

| Malvidin Diglucoside | 6 | 14 |

Neuroprotective Effects

This compound's neuroprotective capabilities are particularly noteworthy in the context of neurodegenerative diseases.

- Mechanism : It has been found to inhibit acetylcholinesterase activity, thereby enhancing acetylcholine levels in the brain, which is beneficial for cognitive function .

- Case Study : A study demonstrated that malvidin administration improved cognitive deficits in rats subjected to aluminum chloride-induced neurotoxicity, showcasing its potential as a therapeutic agent for Alzheimer's disease .

Data Table: Behavioral Outcomes in Neurotoxicity Studies

| Treatment | Transfer Latency (s) |

|---|---|

| Control | 43.23 ± 4.5 |

| AlCl3 | 99 ± 5.6 |

| Malvidin (100 mg/kg) | 91.66 ± 4.2 |

| Malvidin (200 mg/kg) | 54.33 ± 6.8 |

Mecanismo De Acción

La malvidina cloruro ejerce sus efectos principalmente a través de sus propiedades antioxidantes. Elimina los radicales libres y reduce el estrés oxidativo en las células . El compuesto también modula las vías inflamatorias al inhibir la expresión de citoquinas proinflamatorias como el factor de necrosis tumoral-alfa y la interleucina-1 beta . Además, la malvidina cloruro activa la vía PI3K/NO/cGMP/proteína quinasa dependiente de cGMP, lo que lleva a varios efectos celulares .

Comparación Con Compuestos Similares

La malvidina cloruro es una de las varias antocianinas, incluidas:

- Cianidina cloruro

- Delfinidina cloruro

- Pelargonidina cloruro

- Peonidina cloruro

- Petunidina cloruro

Singularidad

La malvidina cloruro es única debido a su alto grado de metilación, lo que mejora su estabilidad y biodisponibilidad en comparación con otras antocianinas . Esto lo hace particularmente efectivo como antioxidante y agente antiinflamatorio.

Actividad Biológica

Malvidin chloride, a prominent anthocyanin found in various fruits and vegetables, particularly in red wine and purple carrots, has garnered attention for its significant biological activities. This article delves into the antioxidant, anti-inflammatory, and neuroprotective properties of this compound, supported by recent research findings and case studies.

Antioxidant Activity

This compound exhibits potent antioxidant activity, primarily through its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. A study using RAW 264.7 macrophages demonstrated that malvidin effectively reduced ROS production induced by lipopolysaccharide (LPS), a common inflammatory agent. The compound was shown to modulate key signaling pathways, including the nuclear factor-kappaB (NF-κB) pathway, thereby decreasing oxidative stress markers and enhancing cellular defense mechanisms .

Table 1: Antioxidant Effects of this compound

Anti-Inflammatory Activity

This compound also demonstrates significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Research indicates that malvidin has a higher selectivity for COX-2 inhibition compared to COX-1, which suggests its potential utility in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases. The IC50 values for malvidin against COX-1 and COX-2 have been reported as 12.45 µM and 2.76 µM respectively, highlighting its effectiveness .

Table 2: Inhibitory Activity of this compound on COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Malvidin | 12.45 ± 0.70 | 2.76 ± 0.16 |

| Malvidin-3-glucoside | 74.78 ± 0.06 | 39.92 ± 3.02 |

| Malvidin-3,5-diglucoside | 90.36 ± 1.92 | 66.45 ± 1.93 |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurotoxicity induced by aluminum chloride (AlCl3). A study involving rat models demonstrated that malvidin administration significantly improved behavioral parameters and biochemical markers associated with oxidative stress and neuronal damage. Specifically, malvidin treatment resulted in decreased levels of malondialdehyde (MDA), an indicator of lipid peroxidation, while enhancing superoxide dismutase (SOD) and catalase activities .

Table 3: Neuroprotective Effects of this compound in Animal Studies

| Parameter | Control Group | AlCl3 Group | Malvidin 100 mg/kg | Malvidin 200 mg/kg |

|---|---|---|---|---|

| MDA Levels | Low | High | Moderate | Low |

| SOD Activity | High | Low | Moderate | High |

| Behavioral Score | High | Low | Moderate | High |

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various health contexts:

- Alzheimer's Disease Models : Research indicates that malvidin's ability to inhibit AChE can help mitigate cognitive decline associated with Alzheimer's disease by reducing oxidative stress in neuronal cells .

- Inflammatory Conditions : In vitro studies have shown that malvidin can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in LPS-stimulated macrophages, suggesting its role as a natural anti-inflammatory agent .

Propiedades

IUPAC Name |

2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7.ClH/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17;/h3-7H,1-2H3,(H3-,18,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIKOUUKQBTQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10463-84-0 (Parent) | |

| Record name | Malvidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

366.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-84-5 | |

| Record name | Malvidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malvidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malvidin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALVIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL5KGZ4D8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.